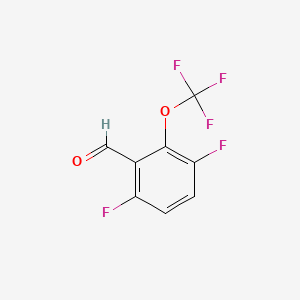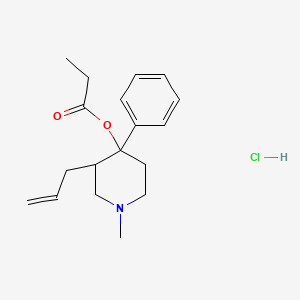![molecular formula C31H32N2O9 B13428415 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as a crucial building block in the synthesis of antiviral drugs, particularly those targeting RNA viruses like hepatitis C and HIV. The compound’s unique structure and pharmacological properties make it an indispensable component in the development of novel therapeutics against these diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-5-methoxyuridine typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 5-methoxy group. The reaction conditions often include the use of dimethoxytrityl chloride (DMT-Cl) as a protecting group reagent and methanol as a solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of 5’-O-DMT-5-methoxyuridine involves large-scale synthesis using automated synthesizersThe use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5’-O-DMT-5-methoxyuracil.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include 5’-O-DMT-5-methoxyuracil, dihydro-5’-O-DMT-5-methoxyuridine, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5’-O-DMT-5-methoxyuridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression.
Medicine: It plays a crucial role in the development of antiviral drugs targeting RNA viruses like hepatitis C and HIV.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools .
Mechanism of Action
The mechanism of action of 5’-O-DMT-5-methoxyuridine involves its incorporation into RNA molecules, where it can interfere with the normal function of the RNA. This interference can inhibit the replication of RNA viruses, making the compound an effective antiviral agent. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyuridine: An analog of uridine used in the synthesis of other nucleoside analogs.
5-Methoxyuridine-5’-Triphosphate: A modified nucleotide used in mRNA synthesis to reduce immunogenicity.
5-MeO-DMT: A tryptamine derivative with unique pharmacological properties.
Uniqueness
5’-O-DMT-5-methoxyuridine is unique due to its dual functionality as both a protected nucleoside and a modified nucleoside. This dual functionality allows it to be used in a wide range of applications, from the synthesis of complex nucleoside analogs to the development of antiviral drugs. Its unique structure also provides enhanced stability and specificity in biochemical reactions .
Properties
Molecular Formula |
C31H32N2O9 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O9/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(34)27(35)29(42-25)33-17-24(40-3)28(36)32-30(33)37/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
InChI Key |
OMWYOBFFQLGIKG-LTGLEFCMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)OC)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)

![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)


![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)

![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)

![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
